Methyl 2-bromo-2-cyclohexylacetate
Description
Key Structural Features:
- Ester Group : The methyl ester (COOCH$$_3$$) contributes to the compound’s polarity and reactivity.
- Cyclohexyl Substituent : Adopts a chair conformation in solution, minimizing steric strain.
- Bromine Atom : Positioned axially relative to the cyclohexane ring in low-energy conformers, driven by hyperconjugative stabilization between C–Br σ* and adjacent C–H bonds.
Table 1 : Critical Bond Lengths and Angles (Theoretical Data)
| Parameter | Value |
|---|---|
| C–Br Bond Length | 1.93 Å |
| C–O (Ester) Bond Length | 1.34 Å |
| C–C (Cyclohexyl) Bond | 1.54 Å |
| Br–C–O Angle | 112.5° |
Properties
IUPAC Name |
methyl 2-bromo-2-cyclohexylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRCRECNPNQSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304408 | |
| Record name | methyl 2-bromo-2-cyclohexylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58851-63-1 | |
| Record name | NSC165640 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-bromo-2-cyclohexylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ALPHA-BROMO-1-CYCLOHEXANEACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Methyl 2-bromo-2-cyclohexylacetate is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and inhibition, particularly in the context of bromine-containing substrates.
Medicine: It is utilized in the development of new drugs and therapeutic agents, especially those targeting bromine-sensitive biological pathways.
Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-bromo-2-cyclohexylacetate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions and the nature of the nucleophile.
Molecular Targets and Pathways Involved:
SN2 Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom from the opposite side, leading to the displacement of bromine and the formation of a new bond.
SN1 Mechanism: The bromine atom leaves first, forming a carbocation intermediate, which is then attacked by the nucleophile.
Comparison with Similar Compounds
Ethyl 2-Bromo-2-Cyclohexylacetate
Structural Differences : The ethyl ester analog replaces the methyl group with an ethyl chain, increasing molecular weight (249.14 vs. ~235.11 for the methyl variant) and altering steric and electronic profiles.
Physicochemical Properties :
- Storage : Both compounds require storage under inert atmospheres at 2–8°C, indicating sensitivity to moisture or oxidation .
- Hazards: The ethyl variant carries hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), which are likely shared by the methyl analog due to structural similarity . This discontinuation underscores the importance of evaluating the methyl variant’s commercial viability and stability.
Methyl 2-Bromo-2-Methoxyacetate
Structural Differences : Replacing the cyclohexyl group with a methoxy substituent results in a smaller, less sterically hindered molecule (molecular weight: 183.00 vs. ~235.11) .
Reactivity :
- The methoxy group’s electron-donating resonance effects may enhance the electrophilicity of the adjacent bromine atom compared to the cyclohexyl analog, which relies on inductive electron donation.
- Reduced steric hindrance in the methoxy derivative could favor faster nucleophilic substitution reactions.
Applications : The methoxy variant’s smaller size and polar functional group may make it more suitable for reactions requiring solubility in polar solvents or rapid kinetics.
Data Tables
Table 1: Key Properties of Brominated Acetate Esters
Research Findings and Implications
- This property may be advantageous in controlled syntheses requiring selective reactivity .
- Lipophilicity: The cyclohexyl substituent enhances lipophilicity, making the compound more soluble in nonpolar solvents compared to the methoxy variant. This trait is critical for applications in lipid-based drug delivery systems.
- Safety Considerations : Both cyclohexyl-containing esters share corrosive and toxic hazards, necessitating stringent handling protocols. The discontinued status of the ethyl variant highlights the need for rigorous stability assessments of the methyl analog .
Biological Activity
Methyl 2-bromo-2-cyclohexylacetate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
This compound has the molecular formula and a molecular weight of approximately 249.145 g/mol. It is characterized by its colorless or straw-colored liquid form, with a sharp penetrating odor. The compound is soluble in water and exhibits a higher density than water, making it relevant for various applications in organic synthesis and medicinal chemistry .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.145 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 272.3 ± 13 °C at 760 mmHg |
| Melting Point | N/A |
This compound primarily acts as an alkylating agent , which allows it to modify nucleophilic sites in biological molecules such as proteins and nucleic acids. This property is crucial for its application in drug development, particularly in creating compounds that can interact with specific biological targets.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the compound's efficacy against various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an antitumor agent .
- Antimicrobial Properties : Another research effort focused on the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL, indicating promising potential for use in antimicrobial therapies .
- Neuroprotective Effects : Recent studies have also explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting a possible role in treating neurodegenerative diseases .
Table 2: Summary of Biological Activities
Safety Profile
While this compound shows promise in various biological applications, safety considerations are paramount. The compound can be toxic upon ingestion or inhalation and may cause skin and eye irritation. Proper handling protocols must be established to mitigate exposure risks during laboratory use .
Preparation Methods
Alpha-Bromination of Cyclohexylacetate Derivatives
Alpha-bromination of esters typically proceeds via enol or enolate intermediates. For methyl 2-bromo-2-cyclohexylacetate, the alpha position adjacent to the ester carbonyl is brominated using bromine or N-bromosuccinimide (NBS) in the presence of acid or base catalysts.
- Solvent: Dichloromethane, carbon tetrachloride, or acetic acid,
- Temperature: 0°C to room temperature to minimize side reactions,
- Catalyst: Acidic conditions (e.g., HBr) or radical initiators for NBS bromination,
- Reaction time: 1-3 hours depending on reagent and temperature.
This method ensures the formation of the alpha-bromo ester without affecting the cyclohexyl ring.
Representative Preparation Procedure (Literature-Based)
While direct literature for this compound is limited, closely related compounds such as methyl alpha-bromo phenylacetates and methyl 2-methylcyclohexylacetates provide useful analogies.
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of methyl cyclohexylacetate | Esterification of cyclohexylacetic acid with methanol under acidic catalysis | Methyl cyclohexylacetate |
| 2 | Alpha-bromination | Treatment with bromine or NBS in dichloromethane at 0°C, possibly with acid catalyst | This compound |
Experimental Considerations and Optimization
| Parameter | Optimal Range | Notes |
|---|---|---|
| Brominating agent | Br2 or NBS | NBS preferred for milder conditions and selectivity |
| Solvent | Dichloromethane, CCl4, or acetic acid | Non-polar solvents favor selective bromination |
| Temperature | 0°C to room temperature | Low temperature reduces side reactions |
| Reaction time | 1-3 hours | Monitored by TLC or NMR for completion |
| Workup | Aqueous quench, extraction, drying, purification by distillation or chromatography | Ensures removal of unreacted bromine and byproducts |
Mechanistic Notes
- The alpha-bromination proceeds via enol or enolate intermediate formation, which then reacts with bromine electrophile.
- Radical bromination is less favored due to possible side reactions on the cyclohexyl ring.
- The presence of electron-withdrawing ester groups stabilizes the enolate, facilitating selective bromination.
Summary Table of Preparation Methods
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-bromo-2-cyclohexylacetate, and how do reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves bromination of a cyclohexylacetic acid derivative followed by esterification. For example, α-bromination of 2-cyclohexylacetic acid using reagents like PBr₃ or HBr under controlled conditions generates the brominated intermediate. Subsequent esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux ensures high conversion efficiency. Reaction parameters such as temperature (60–80°C), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios (1:1.2 for acid:methanol) critically influence yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, particularly the bromine and cyclohexyl groups. Mass spectrometry (MS) validates molecular weight (247.14 g/mol) and isotopic patterns due to bromine. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity, with retention times compared to standards. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Br bonds (~650 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its Hazard Statements (H302: harmful if swallowed; H314: causes severe skin burns), use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials (e.g., vermiculite). Immediate first aid for skin contact involves washing with soap and water for 15 minutes, followed by medical consultation .
Advanced Research Questions
Q. How does the steric bulk of the cyclohexyl group influence substitution reactions of this compound?
- Methodological Answer : The cyclohexyl group creates a sterically hindered environment, favoring SN1 mechanisms over SN2 due to impeded backside attack. Kinetic studies (e.g., varying nucleophile concentration) and solvent polarity effects (e.g., polar protic vs. aprotic) can distinguish mechanisms. For example, low nucleophile concentration in ethanol/water mixtures promotes ionization (SN1), while high concentrations in DMF favor bimolecular pathways .
Q. How does this compound compare to ethyl or phenyl-substituted analogs in cross-coupling reactions?
- Methodological Answer : The methyl ester’s smaller size reduces steric hindrance compared to ethyl analogs, enhancing reactivity in Suzuki-Miyaura couplings. Phenyl-substituted derivatives exhibit stronger electron-withdrawing effects, accelerating oxidative addition with palladium catalysts. Comparative kinetic studies using aryl boronic acids under identical conditions (e.g., 80°C, Pd(PPh₃)₄) quantify rate differences .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer : It serves as a versatile intermediate for introducing cyclohexyl motifs into pharmaceuticals. For example, nucleophilic displacement of bromine with amines generates α-cyclohexyl glycine derivatives, precursors to protease inhibitors. Multi-step syntheses require protecting group strategies (e.g., tert-butoxycarbonyl for amines) and catalytic hydrogenation for deprotection .
Q. How can contradictory data on reaction yields be resolved when using this compound in Grignard reactions?
- Methodological Answer : Contradictions often arise from trace moisture or competing side reactions (e.g., elimination). Systematic optimization includes rigorous drying of reagents (molecular sieves), low-temperature addition (-20°C), and in situ monitoring via FTIR or Raman spectroscopy. Comparing yields under anhydrous (THF) vs. protic (ethanol) conditions isolates moisture effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
